O-(butan-2-yl)hydroxylamine hydrochloride

Description

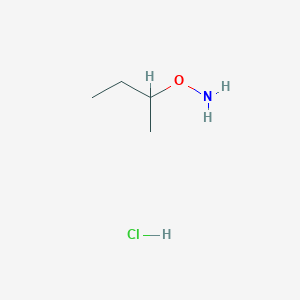

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

O-butan-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFSGZYQWSOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625594 | |

| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-59-9 | |

| Record name | Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies and Reactivity Profiles of O Butan 2 Yl Hydroxylamine Hydrochloride Analogs in Organic Transformations

N-O Bond Activation and Cleavage in Synthetic Pathways

The foundational principle governing the reactivity of O-alkylhydroxylamine analogs is the facile activation and cleavage of the N-O σ bond. mdpi.comnih.govdoaj.org This bond is relatively weak, with an average bond energy significantly lower than that of C-C, C-N, or C-O bonds, making it susceptible to cleavage under various catalytic conditions. mdpi.comnih.gov This process unlocks powerful synthetic pathways by generating reactive nitrogen-centered intermediates. The strategic cleavage of this bond is a cornerstone of modern synthetic methods, enabling the formation of new carbon-nitrogen bonds in an umpolung fashion, where the nitrogen atom acts as an electrophile. nih.gov This reactivity has been harnessed in numerous contexts, from metal-catalyzed cross-couplings to cycloaddition reactions, underscoring the versatility of hydroxylamine (B1172632) derivatives in complex molecule synthesis. unc.eduresearchgate.net

Computational and Experimental Mechanistic Elucidations of N-O Cleavage Pathways

Understanding the precise mechanism of N-O bond cleavage is crucial for reaction optimization and the rational design of new synthetic methods. Both computational and experimental studies have been employed to elucidate these pathways. The cleavage can occur through several distinct mechanisms, including polar Sₙ2-type displacement, oxidative addition at a metal center, or radical processes. nih.gov

Experimental probes have been instrumental in distinguishing between these possibilities. For instance, in copper-catalyzed electrophilic aminations, the use of enantiomerically enriched Grignard reagents showed minimal racemization, suggesting that radical pathways are not dominant and pointing towards a polar mechanism. nih.gov Further studies using endocyclic restriction tests have helped to differentiate between an Sₙ2 displacement at the nitrogen and a non-Sₙ2 oxidative addition pathway. nih.gov The use of radical scavengers like TEMPO can effectively inhibit reactions that proceed via radical intermediates, providing clear evidence for such pathways in certain copper-catalyzed cyclizations. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided deeper insight into the energetics and regioselectivity of these reactions. researchgate.net DFT has been used to model the transition states of N-O bond cleavage in copper-catalyzed hydroamination reactions, comparing the energy barriers of different potential mechanistic pathways. researchgate.net In other systems, calculations have explained the stereospecificity of cycloaddition reactions involving hydroxylamines and chiral esters by identifying the most favorable concerted cycloaddition mechanism. nih.gov These theoretical models complement experimental findings and are vital for predicting reactivity and designing more efficient catalysts.

Hydroxylamines as Electrophilic Aminating Reagents

A paramount application of O-substituted hydroxylamine analogs is their function as electrophilic aminating reagents. nih.govresearchgate.netrsc.orgrsc.org In typical amine chemistry, the nitrogen atom is nucleophilic due to its lone pair of electrons. However, by attaching a good leaving group (such as a sulfonate or carboxylate) to the oxygen atom of a hydroxylamine, the reactivity is inverted in a process known as umpolung. nih.gov This modification renders the nitrogen atom electron-deficient and susceptible to attack by nucleophiles, effectively making the hydroxylamine derivative a source of an aminating synthon (e.g., NH₂⁺, NHR⁺, or NR₂⁺). wikipedia.orgresearchgate.netrsc.org

This strategy has enabled a vast range of synthetic transformations, including the amination of alkenes, arenes, organometallic reagents, and enolates. nih.govrsc.orgwikipedia.org The versatility of this approach is enhanced by the ability to tune the reactivity of the aminating agent by modifying the O-substituent. researchgate.net For example, O-sulfonylhydroxylamines are capable of aminating a wide array of carbanions. wikipedia.org

Transition metal catalysis, particularly with copper, has significantly expanded the scope of these reagents. nih.gov Copper-catalyzed electrophilic amination of organozinc and organoaluminum reagents with O-benzoyl hydroxylamines allows for the synthesis of a variety of tertiary amines and anilines under mild conditions. researchgate.net These reactions are believed to proceed via oxidative addition of the N-O bond to the metal center, followed by reductive elimination to form the new C-N bond. nih.gov The development of these electrophilic aminating agents has provided a powerful and complementary approach to traditional C-N bond-forming reactions like the Buchwald-Hartwig amination. researchgate.net

Transition Metal-Catalyzed C-H Amination

The direct conversion of a C-H bond to a C-N bond, known as C-H amination, is a highly sought-after transformation for streamlining the synthesis of nitrogenous compounds. nih.gov Analogs of O-(butan-2-yl)hydroxylamine hydrochloride, particularly O-(sulfonyl)hydroxylamines, have proven to be effective aminating agents in these reactions. nih.govscispace.com The relatively weak N-O bond in these reagents can be cleaved within a catalytic cycle, functioning as an internal oxidant and negating the need for an external one. scispace.com This strategy has been successfully applied to the amination of arenes, alkenes, and sulfur-containing compounds, facilitated by both noble and earth-abundant transition metals. nih.govrsc.org

A key challenge in C-H functionalization is controlling the site of reaction, or regioselectivity. In the context of arene amination, catalytic systems utilizing hydroxylamine analogs have demonstrated significant control. For instance, the dirhodium-catalyzed amination of substituted arenes generally proceeds with good regioselectivity. nih.govresearchgate.net In the amination of 2-phenylpyridine (B120327) derivatives, functionalization occurs exclusively at the ortho position of the phenyl ring relative to the directing pyridine (B92270) group. nih.gov This high degree of control is crucial for the synthesis of specific isomers of substituted anilines, which can be challenging to access through traditional methods like nitration-reduction sequences. nih.gov While stereoselectivity is a critical aspect, particularly in the amination of aliphatic C-H bonds, the primary focus in arene amination has been on achieving high regioselectivity.

Both rhodium and iron complexes have been extensively studied as catalysts for C-H amination reactions using hydroxylamine-derived reagents.

Rhodium Catalysts: Dirhodium(II) complexes, such as dirhodium(II) bis(esp), [Rh₂(esp)₂], are highly effective for the C-H amination of various aromatics. nih.gov These reactions are often fast, operationally simple, and can be performed at or below room temperature, furnishing arylamines in moderate to good yields. nih.govresearchgate.net The choice of catalyst is critical; while Rh₂(esp)₂ provides excellent yields, other rhodium catalysts like Rh₂(OAc)₄ show moderate performance, and Rh₂(TFA)₄ performs poorly. nih.gov The Shibasaki group has also utilized rhodium catalysis for the synthesis of β-amino acids via intramolecular C-H arene amination, highlighting the versatility of these systems. nih.govrsc.org

Iron Catalysts: As an earth-abundant and less expensive alternative, iron has garnered significant interest for C-H amination. researchgate.net Iron-catalyzed methodologies have been developed for both intermolecular and intramolecular C-H aminations. nih.govrsc.orgresearchgate.net For example, an iron-catalyzed arene C-H amination provides direct access to a wide range of primary anilines under mild conditions, offering a more cost-efficient approach compared to analogous rhodium-catalyzed transformations. nih.govrsc.org Furthermore, iron catalysts have been employed in the intramolecular C-H amination for the synthesis of important N-heterocycles like N-H carbazoles and indoles, using air as a green oxidant. rsc.org An iron-catalyzed intermolecular amino-oxygenation of olefins proceeds via the N-O bond cleavage of a functionalized hydroxylamine, demonstrating the broad utility of these systems. nih.gov

| Catalyst System | Aminating Agent Type | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Dirhodium(II) bis(esp)₂ | O-(sulfonyl)hydroxylamines | Intermolecular Arene C-H Amination | Mild conditions (0 °C), fast reaction, good regioselectivity, high yields. | nih.gov |

| Fe(OTf)₂-PyBOX ligand | Functionalized Hydroxylamines | Intermolecular Olefin Amino-oxygenation | Tolerates a broad range of substrates, complementary regio- and stereochemistry. | nih.gov |

| Iron(II) triflate | MsONH₃OTf | Intermolecular Arene C-H Amination | Uses an earth-abundant metal, cost-efficient, provides direct access to primary anilines. | nih.govrsc.org |

| Iron Catalyst | Internal N-H | Intramolecular C-H/N-H Cross-Coupling | Uses air as the oxidant, synthesizes N-H carbazoles and indoles. | rsc.org |

Synthesis of Primary Amines and Other Nitrogen-Enriched Compounds

A major application of reactions involving hydroxylamine analogs is the synthesis of primary amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Transition metal-catalyzed C-H amination reactions provide a direct route to primary and N-alkyl arylamines from simple aromatic precursors. nih.govscispace.com This approach circumvents multi-step sequences often required in traditional synthetic routes. scispace.com

Beyond simple anilines, these methods can be extended to the synthesis of more complex, nitrogen-enriched heterocyclic compounds. rsc.org For instance, intramolecular C-H amination reactions are powerful tools for creating fused N-heterocycles. nih.govrsc.org Iron-catalyzed intramolecular cross-dehydrogenative coupling of 2-cyclohexenyl aminoarenes leads to the formation of N-H carbazoles through a process involving C-H amination followed by aromatization. rsc.org Similarly, engineered enzymes have been shown to utilize hydroxylammonium chloride for the primary amination of benzylic C-H bonds, showcasing a biocatalytic route to nitrogen-containing molecules. osti.govnih.gov

| Compound Class | Synthetic Method | Key Reagents/Catalyst | Significance | Reference |

|---|---|---|---|---|

| Primary Anilines | Intermolecular Arene C-H Amination | Rh₂(esp)₂ or Fe(II) catalyst, O-(sulfonyl)hydroxylamine | Direct synthesis from arenes, avoids multi-step processes. | nih.govnih.gov |

| N-H Carbazoles | Intramolecular C-H Amination/Aromatization | Iron catalyst, Air (oxidant) | Access to complex heterocyclic cores from simple precursors. | rsc.org |

| β-Amino Acids | Intramolecular Arene C-H Amination | Rhodium catalyst | Synthesis of valuable non-proteinogenic amino acids. | nih.govrsc.org |

| Aziridines | Olefin Amination | Rh(II) catalyst, O-(sulfonyl)hydroxylamine | Synthesis of unactivated aziridines without requiring an additive. | semanticscholar.org |

Reaction Mechanisms and Pathways in Hydroxylamine Chemistry

Understanding the reaction mechanisms of hydroxylamine-based transformations is crucial for optimizing existing methods and developing new ones. The reactivity is largely dictated by the inherent properties of the N-O bond and how it interacts with catalysts and substrates. Key mechanistic aspects include the role of non-covalent interactions in organizing the reactive species and the activation of the hydroxylamine reagent, often through protonation.

Weak, non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are increasingly recognized for their critical role in catalysis. researchgate.net These interactions can influence reaction outcomes by stabilizing transition states, controlling substrate orientation within the catalyst's active site, and modulating the electronic properties of the reactive species. researchgate.netubc.ca In the context of C-H amination, weak interactions between the catalyst, the substrate, and the aminating agent can be decisive for selectivity. For example, the directing group in pyridine-containing substrates forms a coordinating interaction with the metal center, which is a key factor in achieving high regioselectivity. While often difficult to study directly, the collective effect of these weak forces is essential for the efficiency and selectivity observed in many complex catalytic systems. ubc.ca

The activation of the hydroxylamine reagent is a critical step in the catalytic cycle. Under acidic conditions, the nitrogen atom of hydroxylamine and its derivatives becomes protonated. orientjchem.orgresearchgate.net This protonation enhances the electrophilicity of the nitrogen atom and further polarizes the N-O bond, making it more susceptible to cleavage. In many catalytic C-H amination reactions, the process itself generates a stoichiometric amount of acid (e.g., an arylsulfonic acid from an O-(arylsulfonyl)hydroxylamine), which can then participate in the reaction. scispace.com This generated acid serves a dual purpose: it can protonate the aminating agent to facilitate the reaction and also protonates the newly formed arylamine product. scispace.com This latter protonation is vital as it prevents the basic amine product from coordinating to and deactivating the Lewis acidic metal catalyst. nih.gov The reaction of hydroxylamine with cytosine derivatives, for example, proceeds predominantly through the protonated form of the pyrimidine (B1678525) base, illustrating the importance of protonation in activating the substrate for nucleophilic attack. rsc.org

Single Electron Transfer (SET) and Metal-Nitrenoid Pathways

The reactivity of O-alkylhydroxylamine analogs, including this compound, can be channeled through distinct mechanistic routes under transition metal catalysis, prominently featuring Single Electron Transfer (SET) and metal-nitrenoid pathways. researchgate.net These pathways are differentiated by the nature of the key intermediates and the electron transfer processes that govern the transformation.

In a SET process, the reaction is initiated by the transfer of a single electron between the catalyst and the hydroxylamine derivative. This generates radical intermediates that subsequently undergo further reactions. A notable example involves the metal-free trifluoromethylaminoxylation of olefins, where a SET process between a hydroxylamine and a hypervalent iodine-CF3 reagent is proposed to generate two free radicals. researchgate.net These radicals then participate in the regio- and diastereoselective addition to the alkene. researchgate.net Another instance of a SET mechanism is observed in the reaction of an alcohol with lead tetraacetate (Pb(OAc)4), which proceeds through an oxygen radical to form substituted tetrahydrofurans. libretexts.org The mechanism involves a SET process between a carbon radical and the lead species to yield a carbocation. libretexts.org

Metal-nitrenoid pathways, conversely, involve the formation of a metal-nitrenoid intermediate. This typically occurs through the oxidative addition of the N-O bond of the hydroxylamine derivative to a transition metal center. researchgate.net These highly reactive species can then engage in a variety of transformations, such as C-H amination or aziridination reactions. The specific pathway followed, whether SET or metal-nitrenoid, is often influenced by the choice of metal catalyst, the ligands, the solvent, and the specific structure of the hydroxylamine analog.

Table 1: Comparison of SET and Metal-Nitrenoid Pathways in Hydroxylamine Analog Transformations

| Feature | Single Electron Transfer (SET) Pathway | Metal-Nitrenoid Pathway |

| Initiation | Transfer of a single electron to or from the substrate. researchgate.net | Oxidative addition of the N-O bond to a metal center. researchgate.net |

| Key Intermediate | Radical ions or free radicals. researchgate.net | Metal-nitrenoid species. researchgate.net |

| Catalyst Role | Acts as a redox agent to facilitate electron transfer. libretexts.org | Forms a covalent bond with the nitrogen atom. researchgate.net |

| Typical Reactions | Radical additions to alkenes, dehalogenations. researchgate.netlibretexts.org | C-H amination, aziridination. |

| Example | Metal-free trifluoromethylaminoxylation of olefins. researchgate.net | Transition metal-catalyzed intramolecular amination. |

Radical Reaction Pathways in Hydroxylamine Transformations

Beyond SET-initiated processes, O-alkylhydroxylamines can participate in a variety of radical reactions, often proceeding via classical radical chain mechanisms involving initiation, propagation, and termination steps. youtube.com The relatively weak N-O bond in these molecules (with bond dissociation energies estimated between 55 to 65 kcal·mol⁻¹) makes them susceptible to homolytic cleavage to form aminyl and alkoxyl radicals under appropriate conditions. nih.gov

Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile), can be used to generate an initial radical species. libretexts.org This initiator radical can then abstract a hydrogen atom from a suitable donor or react with the hydroxylamine derivative to start the chain reaction. libretexts.org

Propagation: In the propagation phase, a radical reacts with a non-radical molecule to produce a new radical, thus continuing the chain. youtube.com For instance, in the presence of a transition-metal catalyst, O-acetyl oximes can undergo Csp³-Csp³ radical coupling with thiohydantoins. researchgate.net The ability of compounds with N-O sigma bonds to react via homolytic bond scission is a key driver for the development of various synthetic methodologies. researchgate.net

Termination: The radical chain is concluded when two radical species combine to form a non-radical product. youtube.com

The reactivity of hydroxylamine itself with radical species has been quantified. For example, the hydroxyl radical (•OH) reacts with the basic form of hydroxylamine (NH₂OH) at a near-diffusion-controlled rate, while the reaction with the protonated form (NH₃OH⁺) is significantly slower. This highlights the influence of pH on the radical reactivity of these compounds. researchgate.net

Table 2: Rate Constants for Reactions of Radicals with Hydroxylamine

| Radical Species | Hydroxylamine Form | Rate Constant (M⁻¹ s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | NH₂OH (basic) | (8.5 ± 0.4) × 10⁹ | researchgate.net |

| Hydroxyl Radical (•OH) | NH₃OH⁺ (acidic) | ≤ 5 × 10⁷ | researchgate.net |

| Hydrogen Atom (H•) | NH₂OH (basic) | (4.5 ± 0.1) × 10⁷ | researchgate.net |

| Hydrogen Atom (H•) | NH₃OH⁺ (acidic) | (3.6 ± 1.5) × 10⁵ | researchgate.net |

Advanced Applications of O Butan 2 Yl Hydroxylamine Hydrochloride and Its Derivatives in Specialized Organic Synthesis

Building Blocks for Complex Molecular Architectures

The butan-2-yl moiety provides a stable protecting group for the hydroxylamine (B1172632) functionality, enabling its use as a key building block in multi-step syntheses of complex organic molecules. This stability and predictable reactivity make it an important tool for medicinal and synthetic chemists.

O-(butan-2-yl)hydroxylamine hydrochloride is a valuable precursor in the synthesis of modified amino acids and various heterocyclic compounds that form the core of many biologically active molecules. The hydroxylamine group can be incorporated into peptide backbones or used to construct ring systems.

Amino Acid Derivatives : In peptide synthesis, the incorporation of non-standard amino acids is a common strategy to enhance stability, bio-availability, or receptor affinity. O-(butan-2-yl)hydroxylamine can be used to synthesize N-hydroxyamino acid derivatives. These derivatives can be prepared by reacting α-halo acids with O-(butan-2-yl)hydroxylamine, where the hydroxylamine acts as a nucleophile. The resulting O-alkylated N-hydroxyamino acids can then be incorporated into peptide chains.

Heterocycle Synthesis : Heterocyclic scaffolds are ubiquitous in pharmaceuticals. O-(butan-2-yl)hydroxylamine can participate in cyclization reactions to form various heterocycles. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to form isoxazole derivatives. The reaction typically proceeds via the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration. The butan-2-yl group remains on the oxygen atom, yielding an N-alkoxyheterocycle. The synthesis of pyrazole derivatives has also been reported through the reaction of hydroxylamine hydrochloride with appropriate precursors, a pathway adaptable for O-substituted hydroxylamines. nih.gov

| Precursor | Reagent | Resulting Structure | Application |

| α-Halo Acid | O-(butan-2-yl)hydroxylamine | O-(butan-2-yl)-N-hydroxyamino Acid | Modified Peptides |

| 1,3-Diketone | O-(butan-2-yl)hydroxylamine HCl | Substituted Isoxazole | Bioactive Heterocycles |

| β-Ketoester | O-(butan-2-yl)hydroxylamine HCl | Isoxazolone Derivative | Medicinal Scaffolds |

The development of novel molecular scaffolds is a central theme in medicinal chemistry to address challenges like drug resistance and the need for improved therapeutic specificity. rsc.org this compound serves as a key intermediate for creating such innovative scaffolds.

The O-butan-2-yl group can influence the pharmacokinetic properties of a final drug molecule, potentially improving its metabolic stability or altering its lipophilicity. This makes it a useful building block when designing new therapeutic agents. For example, it can be used to synthesize complex hydroxamic acids, a class of compounds known for their biological activities, including roles as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govsemanticscholar.org The synthesis involves coupling a carboxylic acid with O-(butan-2-yl)hydroxylamine, often using standard peptide coupling reagents. semanticscholar.org The resulting O-substituted hydroxamic acid is generally more stable than its N-unsubstituted counterpart, which is advantageous in drug design.

Methodological Enhancements in Amide and Ester Synthesis

The reactivity of the hydroxylamine moiety, modulated by the O-butan-2-yl group, provides strategic advantages in the synthesis of amides and esters, overcoming common challenges associated with traditional methods.

The Weinreb amide synthesis is a widely used method for preparing ketones from carboxylic acid derivatives without the common problem of over-addition by organometallic reagents. wikipedia.orgmychemblog.com This is achieved by forming a stable N-methoxy-N-methylamide (Weinreb amide), which creates a stable chelated intermediate upon reaction with an organometallic reagent. mychemblog.com

A modified approach can employ O-alkylhydroxylamines like this compound. While the classic Weinreb amide uses N,O-dimethylhydroxylamine, other O-substituted hydroxylamines can be used to create analogous intermediates. organic-chemistry.org A carboxylic acid is first activated (e.g., as an acid chloride) and then reacted with O-(butan-2-yl)hydroxylamine to form an N-hydroxy-O-(butan-2-yl)amide. This species can then react with Grignard or organolithium reagents. The resulting tetrahedral intermediate is stabilized by chelation involving the butan-2-yloxy group, preventing the addition of a second equivalent of the organometallic reagent. Hydrolytic workup then furnishes the desired ketone in high yield. This modification expands the scope of the Weinreb synthesis, allowing for the introduction of different alkoxy groups that might be desirable in the final product or for influencing the reaction's steric environment.

| Starting Material | Coupling Reagent | Intermediate | Final Product (after organometallic addition & workup) |

| Carboxylic Acid | PCl₃, Oxalyl Chloride | N-hydroxy-O-(butan-2-yl)amide | Ketone |

| Acid Chloride | Base (e.g., Pyridine) | N-hydroxy-O-(butan-2-yl)amide | Ketone |

| Ester | AlMe₃ | N-hydroxy-O-(butan-2-yl)amide | Ketone |

This compound is a direct precursor for the synthesis of O-substituted hydroxamic acids and oxime esters, which are important functional groups in medicinal and materials chemistry.

Hydroxamic Acids : As mentioned, O-substituted hydroxamic acids are valuable pharmacophores. researchgate.net They are typically synthesized by coupling a carboxylic acid with this compound in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propanephosphonic acid anhydride). semanticscholar.org The reaction proceeds under mild conditions and is compatible with a wide range of functional groups. The resulting O-(butan-2-yl)hydroxamic acids are often more stable towards hydrolysis and metabolic degradation compared to free hydroxamic acids. nih.gov

Oxime Esters : Oxime esters can be prepared by reacting O-(butan-2-yl)hydroxylamine with an acylating agent, such as an acid chloride or anhydride. The hydroxylamine first forms an O-(butan-2-yl)oxime with an aldehyde or ketone, which can then be acylated on the nitrogen atom. Alternatively, direct acylation of O-(butan-2-yl)hydroxylamine can yield N-acylated derivatives which can be further functionalized. These compounds have applications as precursors in radical chemistry and as photo-sensitive materials.

Application in Derivatization for Analytical Techniques (e.g., formation of oximes for detection)

In analytical chemistry, derivatization is often employed to improve the volatility, stability, or detectability of an analyte. This compound is an effective derivatizing agent for carbonyl compounds (aldehydes and ketones), particularly in the context of gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov

The reaction of an aldehyde or ketone with this compound, typically in a buffered solution, leads to the quantitative formation of the corresponding O-(butan-2-yl)oxime. This reaction is highly efficient and proceeds under mild conditions.

Key advantages of this derivatization include:

Increased Volatility and Thermal Stability : The resulting oximes are generally more volatile and thermally stable than the parent carbonyl compounds, making them more suitable for GC analysis.

Enhanced Detection : For techniques like GC with electron capture detection (ECD), specific derivatizing agents are chosen to introduce highly electronegative groups. While the butan-2-yl group itself is not strongly electron-capturing, analogous reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride are used for ultra-sensitive detection of keto-steroids. nih.gov The principle remains the same, and O-(butan-2-yl)hydroxylamine serves as a useful reagent for GC-MS or GC-FID analysis where a simple, stable derivative is required.

Improved Chromatographic Properties : Derivatization can reduce the polarity of analytes, leading to better peak shapes and resolution on common chromatographic columns. nih.gov

This method has been successfully applied to the analysis of various carbonyl-containing compounds in complex matrices, such as biological fluids and environmental samples. biomedgrid.com

| Analyte Class | Derivatization Reaction | Derivative Formed | Analytical Technique |

| Aldehydes | Condensation | O-(butan-2-yl)oxime | GC-MS, HPLC-UV |

| Ketones | Condensation | O-(butan-2-yl)oxime | GC-MS, HPLC-UV |

| Keto-steroids | Condensation | O-(butan-2-yl)oxime | GC-MS, HPLC-UV |

Computational Chemistry and Theoretical Studies of O Butan 2 Yl Hydroxylamine Hydrochloride and Analogous Systems

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries and calculate electronic properties. numberanalytics.com

For analogous systems like the parent hydroxylamine (B1172632) (NH₂OH), extensive theoretical calculations have been performed. These studies provide a baseline for understanding the more complex structure of O-(butan-2-yl)hydroxylamine. The geometry of the core C-N-O linkage and the effects of the sec-butyl group on electronic properties such as charge distribution and molecular orbital energies can be modeled.

Theoretical investigations using methods such as B3LYP have been employed to determine the molecular structures of hydroxylamine and related species. researchgate.net These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Calculated Geometric Parameters for Hydroxylamine (Analogous System)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | N-H | 1.09 |

| Bond Length | O-H | 1.36 |

| Bond Length | O-N | 1.45 |

Data sourced from theoretical calculations at the B3LYP level. researchgate.net

For O-(butan-2-yl)hydroxylamine, the key structural features would include the geometry around the chiral carbon of the butan-2-yl group and its influence on the conformation of the O-N bond. Computational models can predict the most stable conformers and the energy barriers for rotation around key single bonds.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For hydroxylamine and its derivatives, computational investigations have shed light on their thermal decomposition and reactivity with other species. acs.org

Studies on the parent hydroxylamine show that unimolecular reactions and simple bond dissociations are energetically unfavorable. scispace.com Instead, a bimolecular isomerization to ammonia (B1221849) oxide is predicted to be the most favorable initial step in its decomposition, with a calculated activation barrier of approximately 25 kcal/mol. acs.orgscispace.com The presence of a solvent, such as water, can significantly alter these reaction pathways. The polarizable continuum model (PCM) and water cluster models have been used to show that the activation barrier for this bimolecular isomerization decreases to about 16 kcal/mol in an aqueous solution. acs.orgscispace.com

The structures of transition states are critical for understanding reaction kinetics. researchgate.net For example, in the isomerization of hydroxylamine, the transition state involves a shifting hydrogen atom positioned between the nitrogen and oxygen atoms. researchgate.net Computational methods can precisely calculate the geometry and energy of these fleeting structures. researchgate.net Such investigations can be extended to O-alkylhydroxylamines to understand how the alkyl substituent (like the butan-2-yl group) influences reaction barriers and mechanisms, such as nucleophilic attack or reactions involving the N-O bond. nih.gov

Table 2: Calculated Activation Barriers for Hydroxylamine Decomposition Pathways

| Reaction Pathway | Environment | Method | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Bimolecular Isomerization | Gas Phase | MPW1K | ~25 |

| Bimolecular Isomerization | Aqueous Solution | PCM | ~16 |

Data from theoretical investigations on hydroxylamine decomposition. acs.orgscispace.com

Molecular Modeling of Catalyst-Substrate Interactions in Stereoselective Processes

Molecular modeling is a key tool in asymmetric catalysis, providing insights into how a chiral catalyst or substrate, such as O-(butan-2-yl)hydroxylamine, influences the stereochemical outcome of a reaction. nih.gov Computational techniques can model the non-covalent interactions between a catalyst and a substrate in the transition state, which are responsible for enantioselectivity. researchgate.net

While specific studies on O-(butan-2-yl)hydroxylamine hydrochloride in stereoselective processes are not detailed in the available literature, the principles of molecular modeling are broadly applicable. For chiral hydroxylamines, computational models can be used to:

Dock Substrates: Predict the preferred binding mode of a reactant with the chiral hydroxylamine.

Analyze Transition States: Compare the energies of diastereomeric transition states leading to different stereoisomers of the product. The energy difference between these transition states determines the enantiomeric excess.

Rationalize Experimental Results: Explain why a particular catalyst or substrate provides high levels of stereoselectivity. nih.gov

For instance, in organocatalysis, transient chiral enamines may be formed, and a bifunctional catalysis model involving multiple noncovalent interactions can be proposed and supported by computational evidence. researchgate.net The development of quantitative structure-selectivity relationships through computational modeling can guide the design of more effective catalysts for stereoselective transformations. nih.gov

Prediction of Reactivity and Selectivity Profiles in Hydroxylamine Reactions

Computational chemistry enables the prediction of reactivity and selectivity by calculating various molecular properties and descriptors. chemrxiv.org For hydroxylamine derivatives, these predictions are crucial for understanding their behavior in complex reaction environments.

One key parameter for predicting the reactivity of hydroxylamines is the O-H or N-H bond dissociation enthalpy (BDE). Computational methods have been used to predict that both resonance and inductive effects are important in determining the BDEs of the O-H bond in N-monosubstituted hydroxylamines. acs.org For O-alkylhydroxylamines, the electronic properties of the alkyl group would similarly influence the stability of radical intermediates and thus the reactivity profile. The electron-donating inductive effect of an alkyl group can be crucial for stabilizing generated radicals. acs.org

Computational models can also predict regioselectivity in reactions. For example, in the α-ketoacid-hydroxylamine (KAHA) ligation, the structure of the hydroxylamine is the primary determinant of whether an amide or an ester is formed as the major product. researchgate.net Theoretical calculations can elucidate the reaction pathways leading to each product and predict the product ratio based on the relative energies of the transition states. By understanding these relationships, reaction conditions and reactants can be chosen to favor the desired product, enhancing selectivity. rsc.org

Table 3: Factors Influencing Hydroxylamine Reactivity and Selectivity

| Influencing Factor | Predicted Effect | Relevant Computational Parameter |

|---|---|---|

| Substituent Electronic Effects | Alters radical stability and nucleophilicity | Bond Dissociation Enthalpy (BDE) |

| Molecular Structure | Determines regioselectivity (e.g., amide vs. ester) | Transition State Energy Comparison |

| Solvent Effects | Can lower activation barriers and alter pathways | Solvation Free Energy |

Based on general principles from theoretical studies of hydroxylamine reactions. acs.orgresearchgate.net

Future Research Directions in O Butan 2 Yl Hydroxylamine Hydrochloride Chemistry

Development of Sustainable and Scalable Synthetic Methodologies for Chiral O-Alkylhydroxylamines

The increasing demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals necessitates the development of sustainable and scalable methods for producing chiral hydroxylamines. incatt.nl Current synthetic routes often face challenges that limit their industrial applicability. Future research will likely focus on "green" chemistry principles to address these limitations.

Key research efforts are being directed towards:

Aqueous Media Synthesis : A significant advancement is the use of indium (zinc)-copper-mediated alkylation of chiral nitrones in water. researchgate.net This environmentally friendly approach avoids hazardous organic solvents and allows for the synthesis of chiral hydroxylamines with high yields and diastereoselectivity. researchgate.net

Electrocatalytic Methods : Electrosynthesis is emerging as a powerful, sustainable alternative to traditional chemical synthesis. researchgate.net Recent studies have demonstrated the green electrosynthesis of hydroxylamines by suppressing N-O bond cleavage. researchgate.net This can be achieved from various starting materials, including the electroreduction of nitrates or nitrites. acs.orgnih.gov A novel plasma-electrochemical cascade pathway (PECP) has been proposed for the sustainable synthesis of hydroxylamine (B1172632) from ambient air and water, highlighting a move towards utilizing simple, abundant feedstocks. cas.cn

Biocatalysis : The use of enzymes, such as amine transaminases (ATAs), offers a highly selective and sustainable route to chiral amines and, by extension, could be adapted for hydroxylamine synthesis. rsc.org Biocatalytic methods operate under mild conditions and can achieve excellent enantioselectivity, reducing the need for energy-intensive purification steps. rsc.orghims-biocat.eu

These sustainable approaches not only minimize environmental impact but also offer potential for cost-effective and scalable production of chiral O-alkylhydroxylamines.

Design of Next-Generation Catalytic Systems for Enantioselective Hydroxylamine Synthesis

The synthesis of specific enantiomers of chiral molecules like O-(butan-2-yl)hydroxylamine requires sophisticated catalytic systems. The development of novel catalysts that are highly efficient and selective is a major frontier in this field.

Recent breakthroughs that pave the way for future research include:

Iridium-Based Catalysts : A notable development is the use of an air and moisture-stable iridium catalyst for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines. incatt.nl This system achieves high enantioselectivity and chemoselectivity, avoiding the common side reaction of over-reduction to the corresponding amine. incatt.nl The catalyst has shown high turnover numbers, making it commercially interesting. incatt.nl

Earth-Abundant Metal Catalysis : To improve sustainability and reduce costs, research is shifting towards catalysts based on earth-abundant metals. A recently developed nickel-catalyzed asymmetric reduction of oximes provides N,O-disubstituted hydroxylamines in excellent yields and enantiomeric excess. nih.gov

Organocatalysis : N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective synthesis of chiral hydroxylamine-containing heterocycles. acs.org This organocatalytic approach overcomes challenges such as low electrophilicity of the C=N bond in keto-oxime ethers. acs.org

Future work will likely focus on refining these systems, exploring new ligand designs, and immobilizing catalysts for easier recovery and reuse, further enhancing their industrial viability. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Chiral Hydroxylamine Synthesis

| Catalytic System | Metal/Catalyst Type | Key Advantages | Substrate Scope | Enantioselectivity (e.r. or e.e.) | Ref. |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-based complex | Air and moisture stable, high turnover numbers, high chemoselectivity | Oximes | Up to 98:2 e.r. | incatt.nl |

| Asymmetric Reduction | Nickel-based complex | Uses earth-abundant metal, excellent functional group tolerance | Ketoximes | Up to 99% e.e. | nih.gov |

| Organocatalytic Annulation | N-Heterocyclic Carbene (NHC) | Metal-free, overcomes low electrophilicity | Keto-oxime ethers | Up to >99% e.e. | acs.org |

Advanced Studies on N-O Bond Reactivity for Novel Complex Molecule Construction

The N-O bond in hydroxylamine derivatives is relatively weak, making it a synthetically useful handle for constructing complex molecular architectures. mdpi.com A deeper understanding of its reactivity is crucial for developing novel synthetic transformations. numberanalytics.compolimi.it

Future research in this area will likely explore:

N-O Bond Cleavage for Heterocycle Synthesis : The cleavage of the N-O bond in oximes and hydroxylamines is a well-established strategy for synthesizing various N-heterocycles. mdpi.com This can be achieved using transition-metal catalysts, radical-mediated cyclizations, or photochemistry. mdpi.com Further exploration of these reactions could lead to the discovery of new routes to valuable heterocyclic scaffolds.

New Reactions Driven by N-O Bond Cleavage : Recent research has highlighted new reactions enabled by N-O bond cleavage, such as metal-catalyzed electrophilic amination and multihetero-Cope rearrangements. unc.edu These novel transformations expand the synthetic chemist's toolkit for building complex molecules. unc.edu

Intramolecular N-O Bond Formation : While intermolecular N-O bond formation is a known method, the development of intramolecular versions for the synthesis of cyclic hydroxylamines like isoxazolidines is an emerging area. acs.org This approach provides a direct route to important heterocyclic structures found in natural products and medicinal chemistry. acs.org

The strategic cleavage and formation of the N-O bond will continue to be a fertile ground for discovering new reactions and synthetic strategies. rsc.org

Exploration of Emerging Synthetic Applications for Hydroxylamine Derivatives in Interdisciplinary Fields

Hydroxylamine derivatives are versatile building blocks with applications extending beyond traditional organic synthesis into various interdisciplinary fields. ontosight.ai O-(butan-2-yl)hydroxylamine hydrochloride and its analogues serve as precursors to a wide range of functional molecules.

Promising areas for future applications include:

Medicinal Chemistry : Hydroxylamine derivatives are being investigated for a wide range of therapeutic applications. acs.orgnih.gov They have been identified as a new class of antibacterial agents that inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. acs.orgnih.govresearchgate.net Additionally, O-alkylhydroxylamines have been designed as mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. nih.govnih.gov The incorporation of the trisubstituted hydroxylamine moiety into drug scaffolds is an emerging strategy in drug discovery. nih.gov

Agrochemicals : As with pharmaceuticals, hydroxylamine derivatives are key starting materials for the synthesis of new agrochemicals. fishersci.ca Their unique chemical properties can be leveraged to design novel pesticides and herbicides.

Materials Science : In the semiconductor industry, hydroxylamine and its derivatives are components of "resist strippers," which are used to remove photoresist after lithography. wikipedia.org Further research could uncover new applications in the development of advanced materials.

Bioconjugation : The reactivity of the hydroxylamine group makes it suitable for bioconjugation techniques. For instance, methyl N,O-hydroxylamine linkers have been incorporated into synthetic fragments of bacterial peptidoglycan to create probes for studying the innate immune system. nih.gov

The continued exploration of hydroxylamine derivatives is expected to yield novel molecules with significant impact across a spectrum of scientific and technological domains. researchgate.net

Q & A

Basic Questions

Q. What established synthetic routes are available for O-(butan-2-yl)hydroxylamine hydrochloride, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via alkylation of hydroxylamine hydrochloride with a butan-2-yl halide (e.g., 2-chlorobutane) in the presence of a weak base like sodium carbonate. The reaction is conducted under inert conditions (N₂ or Ar) at room temperature to minimize side reactions .

- Purification : Recrystallization from ethanol or methanol is commonly used to achieve >95% purity. Residual solvents should be quantified via GC-MS, and halide content verified by ion chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key peaks include the hydroxylamine proton (δ 8.5–9.5 ppm, broad) and butan-2-yl methyl groups (δ 1.0–1.2 ppm). The chiral center at C2 of the butan-2-yl group may split signals in the 13C spectrum .

- IR Spectroscopy : N–O stretching (950–1050 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) confirm the hydroxylamine moiety .

- Elemental Analysis : Used to validate stoichiometry (C: ~34.5%, H: ~7.2%, N: ~7.5%) .

Q. What handling precautions are critical during experimental use?

- Storage : Store desiccated at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. No specific acute toxicity data are available, but analogous hydroxylamine derivatives require caution .

Advanced Research Questions

Q. How does the steric and electronic profile of the butan-2-yl group influence reactivity in nucleophilic substitutions?

- The branched butan-2-yl group introduces steric hindrance, reducing reaction rates in SN2 mechanisms compared to linear alkyl derivatives. However, its electron-donating nature stabilizes transition states in SN1 reactions. For example, in imine formation, yields drop by ~15% compared to O-benzyl analogs due to steric effects .

- Comparative Table :

| Derivative | Reaction Rate (SN2) | Yield in Imine Synthesis |

|---|---|---|

| O-(butan-2-yl) | 0.45 × 10⁻³ M⁻¹s⁻¹ | 62% (±3%) |

| O-benzyl | 1.2 × 10⁻³ M⁻¹s⁻¹ | 78% (±2%) |

| O-(4-fluorobenzyl) | 0.9 × 10⁻³ M⁻¹s⁻¹ | 71% (±4%) |

| Data derived from kinetic studies of analogous compounds . |

Q. What strategies improve regioselectivity when using this compound in multi-step syntheses (e.g., heterocycle formation)?

- Protection/Deprotection : Temporarily protect the hydroxylamine group with Boc anhydride to direct reactivity to the butan-2-yl chain. Deprotection with HCl/EtOAc restores functionality .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxylamine group, while non-polar solvents (toluene) favor alkyl chain reactivity. For example, cycloaddition yields increase from 40% (hexane) to 72% (DMF) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Acidic Conditions (pH <3) : Rapid hydrolysis occurs, generating butan-2-ol and hydroxylammonium chloride. Half-life at pH 2: ~30 minutes .

- Basic Conditions (pH >10) : Decomposition via elimination reactions forms nitriles (e.g., but-2-ene nitrile). Stabilizers like EDTA (1 mM) can extend half-life to 4 hours at pH 9 .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., conflicting yield data)?

- HPLC-MS : Quantify intermediates and by-products (e.g., oxidation to nitroso derivatives).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., CD₃ groups) to distinguish between competing mechanisms .

- Case Study : Discrepancies in imine formation yields (50–80%) were resolved by identifying trace metal contaminants (Fe³⁺) that catalyze side reactions. Chelating agents (e.g., citric acid) improved reproducibility .

Methodological Notes

- Synthesis Optimization : Vary the base (e.g., K₂CO₃ vs. NaHCO₃) and solvent (aqueous vs. anhydrous ethanol) to maximize yield. Pilot reactions should monitor pH to avoid hydroxylamine decomposition .

- Contradiction Analysis : Cross-validate spectral data with computational models (DFT for NMR shifts) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.